1-(Bicyclo[1.1.1]pentan-1-yl)-4-iodo-1H-pyrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Bicyclo[1.1.1]pentan-1-yl)-4-iodo-1H-pyrazole is a compound that features a unique bicyclo[1.1.1]pentane core, which is known for its high strain and rigidity. This structure is often used as a bioisostere for phenyl rings in drug design due to its ability to enhance the physicochemical properties of molecules, such as solubility and metabolic stability .
Vorbereitungsmethoden
The synthesis of 1-(Bicyclo[1.1.1]pentan-1-yl)-4-iodo-1H-pyrazole typically involves the functionalization of the bicyclo[1.1.1]pentane core. One common method is the carbene insertion into the central bond of bicyclo[1.1.0]butanes, followed by nucleophilic or radical addition across the central bond of [1.1.1]propellanes . Industrial production methods often utilize continuous flow processes to generate [1.1.1]propellane on demand, which can then be derivatized into various bicyclo[1.1.1]pentane species .
Analyse Chemischer Reaktionen
1-(Bicyclo[1.1.1]pentan-1-yl)-4-iodo-1H-pyrazole undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents depend on the desired transformation.
Radical Reactions: The bicyclo[1.1.1]pentane core is known to participate in radical reactions, which can lead to the formation of new carbon-carbon bonds.
Common reagents used in these reactions include halogenating agents, oxidizing agents, and reducing agents. Major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-(Bicyclo[1.1.1]pentan-1-yl)-4-iodo-1H-pyrazole has several scientific research applications:
Wirkmechanismus
The mechanism of action of 1-(Bicyclo[1.1.1]pentan-1-yl)-4-iodo-1H-pyrazole involves its interaction with molecular targets through its unique bicyclo[1.1.1]pentane core. This core can mimic the geometry and substituent exit vectors of a phenyl ring, allowing it to interact with biological targets in a similar manner. The compound’s high strain and rigidity contribute to its ability to enhance the physicochemical properties of molecules, such as solubility and metabolic stability .
Vergleich Mit ähnlichen Verbindungen
1-(Bicyclo[1.1.1]pentan-1-yl)-4-iodo-1H-pyrazole is unique compared to other similar compounds due to its bicyclo[1.1.1]pentane core. Similar compounds include:
Bicyclo[1.1.1]pentane Derivatives: These compounds share the same core structure but differ in their substituents, leading to variations in their reactivity and applications.
Phenyl Ring Bioisosteres: Compounds that mimic the geometry and substituent exit vectors of phenyl rings, such as cubanes and higher bicycloalkanes.
The uniqueness of this compound lies in its ability to combine the properties of the bicyclo[1.1.1]pentane core with the reactivity of the pyrazole ring, making it a valuable compound in various fields of research and industry.
Eigenschaften
Molekularformel |
C8H9IN2 |
---|---|
Molekulargewicht |
260.07 g/mol |
IUPAC-Name |
1-(1-bicyclo[1.1.1]pentanyl)-4-iodopyrazole |
InChI |
InChI=1S/C8H9IN2/c9-7-4-10-11(5-7)8-1-6(2-8)3-8/h4-6H,1-3H2 |
InChI-Schlüssel |
AXWNHXQECIJIGN-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2CC1(C2)N3C=C(C=N3)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.